molecular formula C15H22N6O2 B2914488 8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938762-74-4

8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2914488
M. Wt: 318.381
InChI Key: SEDGJQFHHYIULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of bisindolylmaleimides. It was first synthesized in 1990 by Hoffmann-La Roche and has been extensively studied for its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2,6-dimethyl-7H-purin-8-one with butylamine followed by the reaction of the resulting product with 2-bromoethylamine. The final step involves the cyclization of the intermediate product to form the desired compound.

Starting Materials
2,6-dimethyl-7H-purin-8-one, butylamine, 2-bromoethylamine

Reaction
Step 1: 2,6-dimethyl-7H-purin-8-one is reacted with butylamine in the presence of a suitable solvent and a catalyst to form 8-(butylamino)-2,6-dimethyl-7H-purin-8-one., Step 2: 8-(butylamino)-2,6-dimethyl-7H-purin-8-one is reacted with 2-bromoethylamine in the presence of a suitable solvent and a base to form 8-(2-(butylamino)ethyl)-2,6-dimethyl-7H-purin-8-one., Step 3: 8-(2-(butylamino)ethyl)-2,6-dimethyl-7H-purin-8-one is cyclized in the presence of a suitable solvent and a catalyst to form 8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.

Mechanism Of Action

8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 31-8220 exerts its inhibitory effects on PKC isoforms by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, thereby disrupting the downstream signaling pathways that are regulated by PKC.

Biochemical And Physiological Effects

8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 31-8220 is its specificity for PKC isoforms, which allows researchers to study the role of PKC in various cellular processes. However, its inhibitory effects on other kinases such as PKA and PKG may limit its use in certain experiments. Additionally, the relatively high cost of 8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 31-8220 may also be a limiting factor for some researchers.

Future Directions

There are several potential future directions for research on 8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 31-8220. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand the downstream signaling pathways that are regulated by PKC and the potential therapeutic applications of targeting these pathways.

Scientific Research Applications

8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 31-8220 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have inhibitory effects on protein kinase C (PKC) isoforms, which are important regulators of cellular signaling pathways. This makes 8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 31-8220 a valuable tool for studying the role of PKC in various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

6-[2-(butylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-4-5-6-16-7-8-20-10(2)9-21-11-12(17-14(20)21)19(3)15(23)18-13(11)22/h9,16H,4-8H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDGJQFHHYIULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCN1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(Butylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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